molecular formula C13H15NO3 B1319437 ethyl 6-ethoxy-1H-indole-2-carboxylate CAS No. 26960-62-3

ethyl 6-ethoxy-1H-indole-2-carboxylate

Cat. No. B1319437
CAS RN: 26960-62-3
M. Wt: 233.26 g/mol
InChI Key: YOZPDSFTRJPQAR-UHFFFAOYSA-N
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Description

Ethyl 6-ethoxy-1H-indole-2-carboxylate is a chemical compound with the molecular formula C₁₃H₁₅NO₃ and a molecular weight of 233.26 g/mol . It belongs to the class of indole derivatives and is commonly used in proteomics research . The compound’s structure consists of an indole ring with an ethoxy group at position 6 and a carboxylate ester at position 2.


Synthesis Analysis

The synthesis of ethyl 6-ethoxy-1H-indole-2-carboxylate involves the reaction of an appropriate indole precursor (such as 1H-indole-2-carboxylic acid) with ethyl alcohol (ethanol) in the presence of a suitable acid catalyst. The esterification process leads to the formation of the desired compound .


Molecular Structure Analysis

  • A carboxylate ester group (COOCH₂CH₃) at position 2 .

Scientific Research Applications

Synthesis and Chemical Transformations

Ethyl 6-ethoxy-1H-indole-2-carboxylate is an important synthetic intermediate in various chemical transformations. For instance, Pete, Szöllösy, and Szokol (2006) demonstrated its use in synthesizing 4-, 6- and 7-formyl-1H-indole-2-carboxylates, showcasing its versatility in the creation of new compounds. Similarly, Tani et al. (1996) developed a strategy for indole synthesis starting from ethyl pyrrole-2-carboxylate, indicating the compound's role in complex indole synthesis procedures (Pete, Szöllösy, & Szokol, 2006) (Tani et al., 1996).

Photophysical Behavior

The photophysical properties of derivatives of ethyl 6-ethoxy-1H-indole-2-carboxylate are also notable. Bozkurt and Doğan (2018) explored the photophysical properties of a new 4-aza-indole derivative, highlighting its potential in various applications like bio-sensing and optoelectronic devices (Bozkurt & Doğan, 2018).

Novel Compounds and Applications

The synthesis of unique compounds from ethyl 6-ethoxy-1H-indole-2-carboxylate can lead to potential pharmacological applications. For example, the synthesis of 5-substituted indole derivatives by Pete, Parlagh, and Tőke (2003) shows the compound's relevance in creating pharmacologically active indoles, indicating its importance in drug discovery and medicinal chemistry (Pete, Parlagh, & Tőke, 2003).

Solvatochromism and Sensing Applications

Research by Ebru Bozkurt and Ş. D. Doğan on the behavior of a novel 4-aza-indole derivative in different solvents highlights the compound's reverse solvatochromism, suggesting its application in creating sensitive materials for sensing technologies (Bozkurt & Doğan, 2018).

properties

IUPAC Name

ethyl 6-ethoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-3-16-10-6-5-9-7-12(13(15)17-4-2)14-11(9)8-10/h5-8,14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZPDSFTRJPQAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(N2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-ethoxy-1H-indole-2-carboxylate

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